3-Nitro-4-(4-phenylphenoxy)benzaldehyde
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Overview
Description
3-Nitro-4-(4-phenylphenoxy)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a nitro group and a phenylphenoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(4-phenylphenoxy)benzaldehyde typically involves a multi-step process. One common method starts with the nitration of 4-(4-phenylphenoxy)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(4-phenylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Reduction: 3-Amino-4-(4-phenylphenoxy)benzaldehyde.
Oxidation: 3-Nitro-4-(4-phenylphenoxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(4-phenylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. It serves as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(4-phenylphenoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenylphenoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: Similar structure but lacks the phenylphenoxy group. It is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.
4-Nitrobenzaldehyde: Similar structure but with the nitro group in a different position. It is used in the synthesis of dyes and pigments.
3-Nitro-4-(phenylthio)benzaldehyde: Similar structure but with a phenylthio group instead of a phenylphenoxy group. It is used in the synthesis of sulfur-containing organic compounds.
Uniqueness
3-Nitro-4-(4-phenylphenoxy)benzaldehyde is unique due to the presence of both a nitro group and a phenylphenoxy group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-nitro-4-(4-phenylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-13-14-6-11-19(18(12-14)20(22)23)24-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZIAAGGBYQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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